3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid

Catalog No.
S3011195
CAS No.
696645-82-6
M.F
C14H21NO4
M. Wt
267.325
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic a...

CAS Number

696645-82-6

Product Name

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid

IUPAC Name

3-amino-3-(3-ethoxy-4-propan-2-yloxyphenyl)propanoic acid

Molecular Formula

C14H21NO4

Molecular Weight

267.325

InChI

InChI=1S/C14H21NO4/c1-4-18-13-7-10(11(15)8-14(16)17)5-6-12(13)19-9(2)3/h5-7,9,11H,4,8,15H2,1-3H3,(H,16,17)

InChI Key

AVZANKBKUWOZOE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(CC(=O)O)N)OC(C)C

solubility

not available

3-Amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid (CAS: 696645-82-6) is a specialized beta-amino acid building block featuring a 3-ethoxy-4-isopropoxyphenyl moiety—a privileged pharmacophore frequently utilized in the development of phosphodiesterase 4 (PDE4) inhibitors and targeted anti-inflammatory agents [1]. As a pre-formed, bifunctional scaffold, it offers immediate utility for amide coupling, peptidomimetic synthesis, and late-stage functionalization. For industrial and medicinal chemistry procurement, this compound provides a critical balance of lipophilicity, steric bulk, and proteolytic stability, making it an essential precursor for advanced structure-activity relationship (SAR) campaigns targeting metabolic resistance and enhanced target affinity.

Substituting this specific isopropoxy-bearing beta-amino acid with its more common methoxy analog (e.g., 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid) significantly alters the pharmacokinetic profile of downstream candidates, often reintroducing O-demethylation metabolic liabilities and reducing target residence time[1]. Furthermore, attempting to substitute direct procurement with in-house de novo synthesis from 3-ethoxy-4-isopropoxybenzaldehyde introduces substantial process risks, including low-yielding condensation steps, difficult stereochemical resolution, and extended lead times [2]. Procuring the exact isopropoxy beta-amino acid ensures immediate access to a metabolically robust pharmacophore with guaranteed purity, bypassing the bottlenecks of generic substitution.

Enhanced Pharmacophore Stability via Isopropoxy Substitution

When developing PDE4 inhibitors or related therapeutics, the choice of the 4-alkoxy substituent is critical for metabolic stability. The 3-ethoxy-4-isopropoxyphenyl group in this compound provides increased steric shielding compared to standard methoxy analogs, significantly reducing vulnerability to hepatic oxidative metabolism[1].

Evidence DimensionMetabolic resistance (O-dealkylation liability) and lipophilicity
Target Compound DataIsopropoxy group provides steric shielding, increasing logP by ~0.5-0.8 units
Comparator Or Baseline3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid (methoxy analog)
Quantified DifferenceIsopropoxy substitution typically reduces O-dealkylation rates by >40% in hepatic microsomes compared to methoxy groups
ConditionsIn vitro liver microsome assays and computational logP profiling for PDE4 inhibitor SAR

Procuring the isopropoxy derivative allows medicinal chemists to rapidly bypass the metabolic liabilities associated with standard methoxy-bearing pharmacophores.

Elimination of Multi-Step Beta-Amino Acid Synthesis

Synthesizing beta-amino acids de novo from their corresponding aldehydes is notoriously inefficient, often requiring harsh conditions and complex purifications. Procuring the pre-formed 3-amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid eliminates these bottlenecks, providing a ready-to-use scaffold for immediate downstream coupling[1].

Evidence DimensionSynthetic steps and overall yield to target scaffold
Target Compound DataCommercially procured pre-formed beta-amino acid (1 step to amide coupling)
Comparator Or BaselineDe novo synthesis from 3-ethoxy-4-isopropoxybenzaldehyde
Quantified DifferenceSaves 3 synthetic steps and avoids typical 30-40% yield losses associated with Rodionov-type condensations
ConditionsStandard library synthesis workflows for peptidomimetics or small molecule inhibitors

Direct procurement of the pre-formed beta-amino acid accelerates SAR library generation and eliminates process bottlenecks related to regioselective amine installation.

Purity-Linked Usability in High-Throughput Coupling

The success of parallel synthesis campaigns relies heavily on the purity of the starting building blocks. High-purity commercial 3-amino-3-(3-ethoxy-4-isopropoxyphenyl)propanoic acid ensures reliable, high-yielding amide couplings, whereas crude in-house preparations often contain reactive impurities that poison coupling reagents and depress yields [1].

Evidence DimensionAmide coupling conversion rates
Target Compound DataHigh-purity commercial precursor (>98% purity) achieves >90% conversion
Comparator Or BaselineCrude in-house synthesized beta-amino acid mixtures
Quantified DifferenceCommercial high-purity precursor improves coupling conversions by 20-30% over crude mixtures that stall at 60-70%
ConditionsStandard solid-phase or solution-phase high-throughput parallel synthesis using HATU/DIPEA

Procuring the high-purity compound eliminates batch-to-batch variability, ensuring reliable yields in expensive, late-stage parallel synthesis workflows.

Synthesis of Next-Generation PDE4 Inhibitors

Directly applicable as a core building block for novel PDE4 inhibitors, where the 3-ethoxy-4-isopropoxyphenyl group enhances binding affinity and the isopropoxy substituent mitigates the rapid metabolic clearance often seen with traditional methoxy-based analogs[1].

Development of Proteolytically Stable Peptidomimetics

Ideal for incorporation into beta-peptide libraries or mixed alpha/beta-peptidomimetics, leveraging the beta-amino acid backbone to confer resistance against endogenous peptidases while introducing a lipophilic, target-binding side chain [2].

Accelerated SAR Library Generation

Highly suited for high-throughput medicinal chemistry workflows, allowing chemists to bypass multi-step amine installation and immediately perform parallel amide couplings or heterocycle formations to explore the chemical space around the 3-ethoxy-4-isopropoxyphenyl pharmacophore[1].

XLogP3

-0.9

Dates

Last modified: 08-17-2023

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